GS-9256

Description

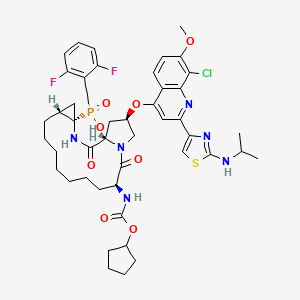

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

has antiviral activity; structure in first source

Propriétés

Numéro CAS |

1001094-46-7 |

|---|---|

Formule moléculaire |

C46H56ClF2N6O8PS |

Poids moléculaire |

957.5 g/mol |

Nom IUPAC |

[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid |

InChI |

InChI=1S/C46H56ClF2N6O8PS/c1-26(2)50-44-52-36(25-65-44)35-21-39(30-18-19-38(61-3)40(47)41(30)51-35)62-29-20-37-42(56)54-46(64(59,60)24-31-32(48)15-11-16-33(31)49)22-27(46)12-7-5-4-6-8-17-34(43(57)55(37)23-29)53-45(58)63-28-13-9-10-14-28/h11,15-16,18-19,21,25-29,34,37H,4-10,12-14,17,20,22-24H2,1-3H3,(H,50,52)(H,53,58)(H,54,56)(H,59,60)/t27-,29-,34+,37+,46+/m1/s1 |

Clé InChI |

RFGUWOCFYCYEDM-ZOMNBDOOSA-N |

SMILES isomérique |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6CCCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |

SMILES canonique |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |

Autres numéros CAS |

1001094-46-7 |

Synonymes |

GS-9256 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GS-9256

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is a potent and selective second-generation, macrocyclic phosphinic acid-derived inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapy.[4] this compound was developed by Gilead Sciences and has been evaluated in clinical trials for the treatment of chronic HCV infection, particularly genotype 1.[1][5][6] This guide provides a detailed overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action

The hepatitis C virus translates its genomic RNA into a single large polyprotein. This polyprotein must be cleaved into individual functional proteins for the virus to replicate. The NS3/4A serine protease is responsible for four of these essential cleavages.[4]

This compound acts as a competitive, reversible, slow-binding inhibitor of the NS3/4A protease.[7] It binds to the active site of the enzyme, preventing it from processing the viral polyprotein. This inhibition of polyprotein processing halts the viral replication cycle. The phosphinic acid moiety of this compound is a key pharmacophore that interacts with the catalytic serine residue of the NS3 protease.[2][3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | HCV Genotype | Value | Assay Type | Reference |

| Ki | 1b | 89 pM | Enzyme Kinetics | [7] |

| 2a | 2.8 nM | Enzyme Kinetics | [7] | |

| 3a | 104 nM | Enzyme Kinetics | [7] | |

| EC50 | 1b | 20.0 nM | Replicon Assay | [3] |

Table 2: Binding Kinetics of this compound (Genotype 1b NS3 Protease)

| Parameter | Value | Method | Reference |

| Association Rate (kon) | 4 x 105 M-1s-1 | Stopped-flow techniques | [7] |

| Dissociation Rate (koff) | 4.8 x 10-5 s-1 | Dilution methods | [7] |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Bioavailability | Elimination Half-life | Primary Route of Elimination | Reference |

| Mice | ~100% | ~2 hours | Biliary excretion of unmetabolized drug | [3] |

| Rats | 14% | 0.6 hours | Biliary excretion of unmetabolized drug | [3] |

| Dogs | 21% | 5 hours | Not specified | [3] |

| Monkeys | 14% | 4 hours | Not specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the general protocols for key experiments used to characterize this compound.

HCV NS3/4A Protease Inhibition Assay (Generalized Protocol)

This assay determines the direct inhibitory activity of a compound on the NS3/4A protease.

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific).

-

Fluorogenic substrate peptide (e.g., a FRET-labeled peptide containing an NS3/4A cleavage site).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with detergents and reducing agents).

-

This compound or other test compounds serially diluted in DMSO.

-

96- or 384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The NS3/4A protease is pre-incubated with varying concentrations of this compound in the assay buffer in the microplate wells.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence signal is monitored kinetically over time at specific excitation and emission wavelengths.

-

The initial reaction rates are calculated from the linear phase of the progress curves.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to a DMSO control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation.

-

The inhibition constant (Ki) can be determined using the Morrison equation for tight-binding inhibitors.

-

HCV Replicon Assay (Generalized Protocol)

This cell-based assay measures the antiviral activity of a compound in a cellular context.

-

Reagents and Materials:

-

Huh-7 (human hepatoma) cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that includes a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM) with supplements.

-

This compound or other test compounds serially diluted in DMSO.

-

96- or 384-well white cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Reagents for cytotoxicity assay (e.g., CellTiter-Glo).

-

-

Procedure:

-

HCV replicon cells are seeded into the wells of the microplates.

-

After cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.

-

The luciferase activity, which correlates with the level of HCV RNA replication, is measured using a luminometer after adding the luciferase assay reagent.

-

A parallel cytotoxicity assay is performed to assess the effect of the compound on cell viability.

-

-

Data Analysis:

-

The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve of the luciferase signal.

-

The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the cytotoxicity assay.

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.

-

Resistance Profile

The development of resistance is a common challenge in antiviral therapy. For this compound, specific amino acid substitutions in the NS3 protease can reduce its susceptibility to the drug.

In a clinical study involving combination therapy with this compound and the NS5B polymerase inhibitor tegobuvir, the following resistance-associated variants were observed in patients with viral rebound:[8]

-

Genotype 1a: The most common mutation detected was R155K in the NS3 protease.

-

Genotype 1b: The most common mutations detected were D168E/V in the NS3 protease.

It is noteworthy that this compound has an orthogonal resistance profile with respect to other classes of HCV inhibitors, such as NS5A and NS5B inhibitors.[3] This means that resistance mutations to these other classes of drugs do not confer resistance to this compound, and vice-versa, making it a suitable candidate for combination therapy.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the HCV NS3/4A protease. Its mechanism of action, involving the direct inhibition of viral polyprotein processing, has been extensively validated through in vitro enzymatic and cell-based assays. While the development of this compound did not proceed to market, largely due to the advent of even more potent, pangenotypic direct-acting antivirals, the study of its properties has contributed significantly to the understanding of HCV protease inhibition and the principles of modern antiviral drug design. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of virology and drug discovery.

References

- 1. gilead.com [gilead.com]

- 2. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors this compound and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protease inhibitor this compound and non-nucleoside polymerase inhibitor tegobuvir alone, with RBV or peginterferon plus RBV in hepatitis C [natap.org]

GS-9256: A Technical Overview of a Potent HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is an investigational, selective, and potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Developed by Gilead Sciences, this compound, featuring a novel phosphinic acid pharmacophore and a macrocyclic structure, has demonstrated significant antiviral activity against HCV genotype 1 in both preclinical and clinical studies.[1][3] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and the broader context of HCV replication. Although this compound is no longer under active development, it serves as a significant example of rational drug design targeting HCV.[3]

Core Mechanism of Action

The hepatitis C virus genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature, functional viral proteins.[4][5] The HCV NS3/4A serine protease is a non-covalent heterodimer responsible for four of these critical cleavages, making it an attractive target for antiviral therapy.[4][5][6] this compound acts as a potent inhibitor of this protease, thereby preventing the processing of the HCV polyprotein and halting viral replication.[1][7]

Quantitative Data Summary

The following tables summarize the key in vitro potency, binding kinetics, and clinical efficacy data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Genotype 1b | Genotype 2a | Genotype 3 | Selectivity vs. Off-Target Proteases |

| Ki (inhibitor constant) | 89 pM | 2.8 nM | 104 nM | >10,000-fold |

| EC50 (replicon assay) | 20.0 nM | Increased 14.2-fold vs. GT1b | - | - |

Table 2: Binding Kinetics of this compound to NS3/4A Protease (Genotype 1b)

| Parameter | Value |

| Association Rate Constant (kon) | 4 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (koff) | 4.8 x 10⁻⁵ s⁻¹ |

Data sourced from[7].

Table 3: Clinical Efficacy of this compound in Combination Therapy (Phase IIa, 28 days, Treatment-Naïve Genotype 1 Patients)

| Treatment Regimen | Median Maximal HCV RNA Decline (log10 IU/mL) | Rapid Virologic Response (RVR) at Day 28 |

| This compound (75 mg BID) + Tegobuvir (40 mg BID) | -4.1 | 7% (1 of 15 patients) |

| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Ribavirin | -5.1 | 38% (5 of 13 patients) |

| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Peg-IFN/Ribavirin | -5.7 | 100% (14 of 14 patients) |

Data sourced from[8][9][10]. Tegobuvir (GS-9190) is an NS5B polymerase inhibitor.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

HCV NS3/4A Protease Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the NS3/4A protease.

-

Enzyme and Substrate Preparation : Recombinant HCV NS3/4A protease (genotypes 1b, 2a, and 3a) is purified. A fluorogenic peptide substrate, such as Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, is used, which mimics a natural cleavage site.[11]

-

Assay Conditions : The assay is typically performed in a buffer solution (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol) in a 384-well microplate.[11]

-

Inhibitor Incubation : The purified enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation and Measurement : The reaction is initiated by adding the fluorogenic substrate. As the protease cleaves the substrate, the fluorophore (AMC) is released, and the increase in fluorescence is measured over time using a fluorescence spectrophotometer (e.g., excitation/emission at 340/490 nm).[12]

-

Data Analysis : The rate of reaction is calculated from the fluorescence data. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations. The Ki value is then calculated from the IC50 using the Michaelis-Menten equation.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound within a cellular context.

-

Cell Line : Huh-7 human hepatoma cells containing a subgenomic HCV replicon are used. These replicons are RNA molecules that can replicate autonomously within the cells and often contain a reporter gene, such as luciferase.[3]

-

Compound Treatment : The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of this compound.

-

Incubation : The cells are incubated for a period (e.g., 72 hours) to allow for HCV RNA replication and the effect of the inhibitor to manifest.

-

Quantification of Replication : The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. Alternatively, HCV RNA levels can be measured directly using quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis : The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated by plotting the reporter signal or RNA levels against the compound concentration. Cytotoxicity is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.[3]

Stopped-Flow Enzyme Kinetics

This technique is used to measure the rapid kinetics of enzyme-inhibitor binding (association and dissociation rates).

-

Instrumentation : A stopped-flow instrument is used, which allows for the rapid mixing of two solutions (enzyme and inhibitor/substrate) and the immediate monitoring of a spectroscopic signal (e.g., fluorescence).

-

Association Rate (kon) : The NS3/4A protease is rapidly mixed with a solution containing this compound and a fluorescent substrate. The change in fluorescence as the enzyme-inhibitor complex forms is monitored over milliseconds. The association rate constant is determined by analyzing the kinetic traces at different inhibitor concentrations.

-

Dissociation Rate (koff) : A pre-formed, stable complex of the enzyme and this compound is rapidly diluted into a solution containing a high concentration of substrate. The return of enzymatic activity is monitored as the inhibitor dissociates from the enzyme. The dissociation rate constant is calculated from the rate of this recovery.[7]

Visualizing the Mechanism and Pathways

The following diagrams illustrate the role of HCV NS3/4A protease in the viral life cycle and the mechanism of inhibition by this compound.

Caption: Role of NS3/4A protease in the HCV replication cycle.

Caption: Mechanism of action of this compound on the HCV NS3/4A protease.

Caption: Workflow for determining the EC50 of this compound in a replicon assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the HCV NS3/4A protease. Its development provided valuable insights into the structural requirements for potent inhibition of this key viral enzyme. The quantitative data from in vitro and clinical studies underscore its significant antiviral activity, particularly when used in combination with other direct-acting antiviral agents.[8][9] While newer pangenotypic agents have since superseded it in clinical development, the technical profile of this compound remains a valuable case study for researchers and professionals in the field of antiviral drug discovery.[3]

References

- 1. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors this compound and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gilead.com [gilead.com]

- 9. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The protease inhibitor this compound and non-nucleoside polymerase inhibitor tegobuvir alone, with RBV or peginterferon plus RBV in hepatitis C [natap.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

GS-9256: A Technical Overview of a Potent HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is an investigational, selective, and potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. A macrocyclic compound featuring a novel phosphinic acid moiety, this compound was developed for the treatment of chronic HCV infection, primarily targeting genotype 1.[1] This document provides a comprehensive technical overview of the structure, mechanism of action, and key experimental data related to this compound.

Core Structure and Chemical Properties

While a definitive, publicly available IUPAC name and canonical SMILES string for this compound have not been identified in the reviewed literature, its fundamental chemical properties have been reported. This compound is classified as a cyclic peptide.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C46H56ClF2N6O8PS | [1] |

| Molecular Weight | 957.46 g/mol | [1] |

| CAS Number | 1001094-46-7 | [1] |

Mechanism of Action: Inhibition of HCV Polyprotein Processing

The antiviral activity of this compound is derived from its targeted inhibition of the HCV NS3/4A protease. This enzyme is crucial for the replication of the virus. The HCV genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for viral assembly and propagation. The NS3/4A protease is responsible for four of these critical cleavages, releasing the non-structural proteins NS4A, NS4B, NS5A, and NS5B.

By binding to the active site of the NS3 protease, this compound blocks this cleavage process. This inhibition prevents the maturation of viral proteins, thereby halting the viral replication cycle.

Below is a diagram illustrating the HCV polyprotein processing pathway and the inhibitory action of this compound.

Caption: HCV Polyprotein Processing and Inhibition by this compound.

Quantitative Data

In Vitro Antiviral Activity and Inhibitory Potency

This compound has demonstrated potent activity against various HCV genotypes in in vitro assays.

Table 2: In Vitro Activity of this compound

| Parameter | Genotype | Value | Cell Line/Assay Condition |

| EC50 | 1b | 20 nM | Huh-luc cells with a replicon encoding luciferase |

| Ki | 1b | 89 pM | Biochemical Assay |

| Ki | 2a | 2.8 nM | Biochemical Assay |

| Ki | 3a | 104 nM | Biochemical Assay |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in several animal models to evaluate the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Bioavailability | Elimination Half-life |

| Mouse | ~100% | ~2 hours |

| Rat | 14% | 0.6 hours |

| Dog | 21% | 5 hours |

| Monkey | 14% | 4 hours |

Clinical Trial Data (Phase IIa - NCT01072695)

A Phase IIa clinical trial evaluated the efficacy and safety of this compound in combination with other antiviral agents in treatment-naïve patients with chronic HCV genotype 1 infection.

Table 4: Virologic Response in a 28-Day Phase IIa Study

| Treatment Arm | Dosing | Median Maximal Decline in HCV RNA (log10 IU/mL) |

| This compound + GS-9190 | This compound: 75 mg BID; GS-9190: 40 mg BID | 4.1 |

| This compound + GS-9190 + Ribavirin | This compound: 75 mg BID; GS-9190: 40 mg BID; Ribavirin: 1000-1200 mg/day | 5.1 |

| This compound + GS-9190 + Peginterferon alfa-2a + Ribavirin | This compound: 75 mg BID; GS-9190: 40 mg BID; Peginterferon alfa-2a: 180 µg QW; Ribavirin: 1000-1200 mg/day | 5.7 |

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of this compound against HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the NS3/4A cleavage site)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound stock solution in DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader with appropriate filters for the FRET pair

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add a defined amount of the diluted this compound solution to the wells of the 384-well plate. Include control wells with buffer and DMSO only (no inhibitor).

-

Add the recombinant HCV NS3/4A protease to each well to a final concentration of approximately 0.5 nM.

-

Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at an excitation and emission wavelength specific to the fluorophore of the FRET substrate. The cleavage of the substrate by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis-Menten constant (Km).

Below is a workflow diagram for the described FRET-based inhibition assay.

Caption: Workflow for a FRET-based HCV NS3/4A Protease Inhibition Assay.

References

GS-9256: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is a potent and selective second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. Developed by Gilead Sciences, this macrocyclic phosphinic acid-derived compound has demonstrated significant antiviral activity, particularly against HCV genotype 1. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for this compound, intended to support researchers and professionals in the field of antiviral drug development.

Chemical Properties

This compound is a complex macrocyclic peptide mimetic. A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (1R,14S,18S)-14-(tert-butyl)-N-((S)-1-((S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)ethyl)-18-(7-methoxy-2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)quinolin-4-yloxy)-2,15-dioxo-3,16-dioxa-6,9,12-triazabicyclo[15.2.1]icosa-4,6,8,10,12-pentaene-1-carboxamide | (Calculated) |

| Molecular Formula | C46H56ClF2N6O8PS | [1][2] |

| Molecular Weight | 957.46 g/mol | [1][2] |

| CAS Number | 1001094-46-7 | [1][2] |

| Appearance | White to off-white powder | (Inferred) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO | [2] |

| pKa | Not available |

Synthesis

The synthesis of this compound is a multi-step process involving the construction of the macrocyclic core and the incorporation of the phosphinic acid warhead and other key side chains. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy can be inferred from the "Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity" publication. The synthesis involves the coupling of several complex fragments, including a quinoline derivative, a macrocyclic lactam, and the phosphinic acid-containing moiety.

Due to the proprietary nature of the specific synthesis, a detailed experimental protocol is not publicly available. However, a generalized workflow for the synthesis of similar complex macrocyclic protease inhibitors would typically involve:

-

Fragment Synthesis: Independent synthesis of the key building blocks.

-

Peptide Couplings: Stepwise assembly of the linear peptide backbone.

-

Macrocyclization: Intramolecular cyclization to form the macrocyclic core, often a challenging step requiring optimized conditions.

-

Side-Chain Modification and Warhead Installation: Attachment of the remaining functional groups, including the phosphinic acid moiety.

-

Purification: Extensive chromatographic purification to isolate the final compound of high purity.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by inhibiting the HCV NS3/4A serine protease. This enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.

By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby preventing the formation of a functional replication complex and inhibiting viral replication.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard virological and biochemical assays, the following sections outline the methodologies that would be employed to characterize its activity.

HCV Replicon Assay (Antiviral Activity)

This cell-based assay is used to determine the potency of the compound in inhibiting HCV RNA replication.

Objective: To determine the EC50 (50% effective concentration) of this compound.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication.

-

Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HCV replicon assay to determine EC50.

NS3/4A Protease Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified NS3/4A protease.

Objective: To determine the IC50 (50% inhibitory concentration) of this compound.

Methodology:

-

Reagents: Purified recombinant HCV NS3/4A protease, a fluorogenic peptide substrate that is cleaved by the protease.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. A reaction mixture containing the NS3/4A protease and assay buffer is prepared.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture and pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

-

Signal Detection: The increase in fluorescence over time, resulting from the cleavage of the substrate, is monitored using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the NS3/4A protease inhibition assay to determine IC50.

Conclusion

This compound is a significant advancement in the development of direct-acting antiviral agents for the treatment of HCV. Its complex chemical structure and potent inhibition of the NS3/4A protease underscore the power of rational drug design. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental approaches used for its characterization, serving as a valuable resource for the scientific community engaged in antiviral research. Further investigation into its synthesis and biological activity will continue to inform the development of next-generation HCV inhibitors.

References

The Pharmacology of GS-9256: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9256 is an investigational, potent, and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Developed by Gilead Sciences, this phosphinic acid-derived compound has demonstrated significant antiviral activity against HCV genotype 1 in both preclinical and clinical studies. This document provides a comprehensive technical overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and clinical trial data. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding for research and drug development professionals. Although this compound is no longer in active development, the study of its properties provides valuable insights into the principles of rational drug design for HCV inhibitors.[1]

Introduction

Hepatitis C is a global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV NS3/4A serine protease is a crucial enzyme in the viral replication cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[2] As such, it has been a prime target for the development of direct-acting antiviral (DAA) agents. This compound emerged from a class of phosphinic acid-derived inhibitors designed for potent and selective inhibition of this viral enzyme.[3]

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HCV NS3/4A protease. This enzyme is a heterodimer composed of the NS3 protease domain and its cofactor, NS4A. The NS3/4A complex is responsible for post-translational processing of the HCV polyprotein at four specific sites. By binding to the active site of the NS3 protease, this compound blocks this cleavage, thereby preventing the formation of functional viral replication machinery and halting viral propagation.

Below is a diagram illustrating the HCV replication cycle and the point of intervention by this compound.

Caption: HCV Replication Cycle and this compound Mechanism of Action.

In Vitro Pharmacology

The in vitro antiviral activity and selectivity of this compound have been extensively characterized in various assays.

Potency and Selectivity

This compound is a potent inhibitor of the HCV NS3 protease, with activity varying across different genotypes. The table below summarizes the key in vitro potency and selectivity data.

| Parameter | Genotype 1b | Genotype 2a | Genotype 3 | Off-target Proteases |

| Ki (nM) | 0.089 | 2.8 | 104 | >10,000-fold selectivity |

Table 1: In Vitro Potency and Selectivity of this compound

Antiviral Activity in Replicon Assays

This compound has demonstrated potent antiviral activity in cell-based HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA, allowing for the quantification of viral replication in a cellular context.

| Parameter | Value |

| EC50 (nM) | 0.21 - 4.6 (against genotypes 1-6) |

Table 2: Antiviral Activity of this compound in HCV Replicon Assays [4]

Resistance Profile

In vitro resistance selection studies have identified amino acid substitutions in the NS3 protease that confer reduced susceptibility to this compound. The most common resistance-associated substitutions are at positions A156 and D/Q168.[4] Notably, this compound retains activity against many substitutions that confer resistance to other classes of NS3/4A protease inhibitors.[4]

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several animal species to assess its potential for clinical development.

| Species | Elimination Half-life (hours) | Major Route of Elimination |

| Mouse | ~2 | Biliary excretion |

| Rat | ~0.6 | Biliary excretion |

| Dog | ~5 | Biliary excretion |

| Monkey | ~4 | Biliary excretion |

Table 3: Preclinical Pharmacokinetic Parameters of this compound [1]

These studies indicated that this compound has a favorable pharmacokinetic profile, supporting its advancement into clinical trials.[3] The primary route of elimination was identified as biliary excretion of the unmetabolized drug.[1]

Clinical Pharmacology

This compound has been evaluated in Phase I and Phase II clinical trials in patients with chronic HCV genotype 1 infection.

Clinical Trial Design

A key Phase IIb study (NCT01225380) was a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in combination with the NS5B polymerase inhibitor tegobuvir (GS-9190), peginterferon alfa-2a, and ribavirin in treatment-naïve patients.[1][5]

Caption: Workflow of a Phase IIb Clinical Trial of this compound.

Clinical Efficacy

In the aforementioned Phase IIb study, the combination regimen including this compound demonstrated high efficacy.

| Endpoint | Result |

| Sustained Virological Response at 12 weeks (SVR12) | 95% (40/42 patients) |

Table 4: Clinical Efficacy of this compound in Combination Therapy [1]

A 28-day Phase IIa study of this compound in combination with tegobuvir, peginterferon, and ribavirin showed a 100% rapid virological response.[1] Monotherapy with this compound resulted in a mean maximal HCV RNA reduction of 2.7 log10 IU/mL.[1]

Safety and Tolerability

The combination therapy including this compound was generally well-tolerated, with a safety profile comparable to that of peginterferon and ribavirin alone.[1]

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

This assay is used to determine the in vitro potency (Ki) of compounds against the HCV NS3/4A protease.

Caption: Workflow for HCV NS3/4A Protease Inhibition Assay.

Methodology:

-

Enzyme and Substrate: Recombinant HCV NS3/4A protease is purified. A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, NaCl, glycerol, DTT, and a detergent at a physiological pH.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Procedure: The enzyme is pre-incubated with the inhibitor for a defined period at room temperature. The reaction is initiated by the addition of the FRET substrate.

-

Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: Initial reaction velocities are calculated and plotted against the inhibitor concentration. The data are then fitted to the Morrison equation to determine the inhibition constant (Ki).[6]

HCV Replicon Assay

This cell-based assay measures the antiviral activity (EC50) of a compound in the context of viral replication within host cells.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded in microplates.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and compound activity.

-

Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CTG) is performed to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of reporter gene expression against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Conclusion

This compound is a potent and selective inhibitor of the HCV NS3/4A protease with a favorable preclinical and clinical profile for the treatment of HCV genotype 1 infection. Although its development was discontinued in favor of pangenotypic agents, the data gathered from its investigation have contributed significantly to the understanding of HCV protease inhibition and the principles of structure-based drug design. The detailed pharmacological profile presented in this guide serves as a valuable technical resource for researchers and professionals in the field of antiviral drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. pubcompare.ai [pubcompare.ai]

GS-9256: A Technical Deep Dive into its Discovery and Development as a Hepatitis C Virus NS3/4A Protease Inhibitor

Foster City, CA – GS-9256 is an investigational, selective, and potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. Developed by Gilead Sciences, this compound emerged from a dedicated drug discovery program aimed at identifying novel therapeutic agents for chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical profile, and clinical development of this compound, with a focus on the scientific data and experimental methodologies that have defined its developmental trajectory.

Discovery and Lead Optimization

This compound was identified through a focused effort to develop potent inhibitors of the HCV NS3/4A protease. The discovery process originated from a class of phosphinic acid-derived, product-like inhibitors. Through a process of medicinal chemistry and lead optimization, modifications to the phosphinic acid and quinoline heterocycle moieties of the lead compound led to the identification of this compound. This optimization was aimed at enhancing the compound's cell-based activity and improving its pharmacokinetic profile. While detailed structure-activity relationship (SAR) studies for the lead optimization of this compound are not extensively published, the selection of this compound for clinical development suggests a successful balancing of potency, selectivity, and drug-like properties.

Chemical Structure:

This compound is a macrocyclic peptide mimetic with the chemical formula C46H56ClF2N6O8PS. Its complex structure is a key determinant of its high-affinity binding to the NS3/4A protease active site.

Mechanism of Action

The Hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein, which must be cleaved by viral and host proteases into mature viral proteins. The HCV NS3/4A serine protease is responsible for four of these critical cleavages. This compound is a potent and selective inhibitor of this enzyme. By binding to the active site of the NS3/4A protease, this compound blocks the processing of the HCV polyprotein, thereby preventing the formation of the viral replication complex and inhibiting viral replication.

Figure 1. Mechanism of action of this compound in inhibiting HCV replication.

Preclinical Profile

The preclinical evaluation of this compound demonstrated its potent antiviral activity and a favorable pharmacokinetic profile across multiple species.

In Vitro Antiviral Activity

This compound exhibited potent activity against HCV replicons in cell culture. In a genotype 1b Huh-luc cell line with a replicon encoding luciferase, this compound demonstrated a mean EC50 value of 20 nM with minimal cytotoxicity.[1][2]

| Parameter | Value | Assay System |

| Mean EC50 | 20 nM | Genotype 1b Huh-luc replicon cells[1][2] |

Table 1. In Vitro Antiviral Activity of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound showed high bioavailability in mice and moderate bioavailability in other species.

| Species | Bioavailability (%) | Elimination Half-life (hours) |

| Mice | ~100% | ~2[1] |

| Rats | 14%[1] | ~0.6[1] |

| Dogs | 21%[1] | ~5[1] |

| Monkeys | 14%[1] | ~4[1] |

Table 2. Preclinical Pharmacokinetic Parameters of this compound.

A study in bile duct-cannulated rats indicated that the primary route of elimination is through biliary excretion of the unmetabolized drug.[2]

Clinical Development

This compound advanced into Phase 2 clinical trials to evaluate its safety and efficacy in patients with chronic HCV infection, primarily in combination with other direct-acting antiviral agents.

Phase 2a Study (Study 196-0112)

A significant Phase 2a study evaluated the safety and efficacy of this compound in combination with GS-9190 (tegobuvir), an NS5B polymerase inhibitor, with and without ribavirin (RBV) and pegylated interferon (Peg-IFN). This trial enrolled treatment-naïve patients with HCV genotype 1.

The study had three arms:

-

Arm 1 (Dual Therapy): this compound (75 mg twice daily) + GS-9190 (40 mg twice daily)

-

Arm 2 (Triple Therapy): this compound (75 mg twice daily) + GS-9190 (40 mg twice daily) + Ribavirin (1000-1200 mg daily)

-

Arm 3 (Quadruple Therapy): this compound (75 mg twice daily) + GS-9190 (40 mg twice daily) + Ribavirin + Peg-IFN

| Treatment Arm | Median Maximal HCV RNA Decline (log10 IU/mL) |

| This compound + GS-9190 | 4.1[3] |

| This compound + GS-9190 + Ribavirin | 5.1 |

| This compound + GS-9190 + Ribavirin + Peg-IFN | 5.7 |

Table 3. Efficacy Results from the Phase 2a Study of this compound Combinations.

In the quadruple therapy arm, 100% of patients (14 out of 14) achieved a Rapid Virologic Response (RVR), defined as undetectable HCV RNA at week 4.[2]

Safety and Tolerability

In the Phase 2a study, this compound in combination regimens was generally well-tolerated. The majority of adverse events were mild to moderate in severity.

| Treatment Arm | Common Adverse Events |

| All Arms | Headache, diarrhea, nausea |

| Triple Therapy | Fatigue, insomnia |

| Quadruple Therapy | Influenza-like illness, fatigue, myalgia, cough |

Table 4. Common Adverse Events in the Phase 2a Study of this compound Combinations.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound was assessed using an HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

Protocol Outline:

-

Cell Seeding: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing luciferase are seeded into 96-well plates.

-

Compound Addition: this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Figure 2. Workflow for the HCV replicon assay.

NS3/4A Protease Enzymatic Assay

The direct inhibitory activity of this compound on the HCV NS3/4A protease is determined using an enzymatic assay.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant HCV NS3/4A protease, and a fluorogenic substrate.

-

Compound Preparation: Serially dilute this compound in the assay buffer.

-

Reaction Initiation: In a 96-well plate, combine the NS3/4A protease with the diluted this compound or vehicle control and pre-incubate. Initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

Data Analysis: Determine the initial reaction velocities and calculate the IC50 value by plotting the percent inhibition against the compound concentration.

References

GS-9256: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is a potent, investigational antiviral agent specifically designed as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] Developed by Gilead Sciences, this phosphinic acid-derived compound has demonstrated significant activity against HCV, particularly genotype 1, in both preclinical studies and clinical trials.[1][3] This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Antiviral Spectrum

The available scientific literature and clinical trial data indicate that the antiviral activity of this compound has been predominantly, if not exclusively, evaluated against Hepatitis C Virus. Extensive searches for its activity against other viral pathogens did not yield any publicly available data. Therefore, the antiviral spectrum of this compound, based on current knowledge, is highly specific to HCV.

Activity Against Hepatitis C Virus Genotypes

This compound has shown potent inhibitory activity against the NS3/4A protease from various HCV genotypes, with the highest potency observed against genotype 1b.[4] The inhibitory activity is significantly lower against genotypes 2a and 3a.[4]

Quantitative Antiviral Data

The following tables summarize the key quantitative data regarding the in vitro potency and clinical antiviral efficacy of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against HCV NS3/4A Protease

| HCV Genotype | Inhibition Constant (K_i) |

| Genotype 1b | 89 pM[4] |

| Genotype 2a | 2.8 nM[4] |

| Genotype 3a | 104 nM[4] |

Table 2: In Vitro Cell-Based Antiviral Activity of this compound

| Cell Line | HCV Replicon | EC_50 |

| Huh-luc cells | Genotype 1b | 20 nM[1] |

Table 3: Clinical Antiviral Activity of this compound in Treatment-Naïve HCV Genotype 1 Patients

| Treatment Regimen (28 days) | Median Maximal HCV RNA Decline (log_10 IU/mL) |

| This compound (200 mg BID, 3 days monotherapy) | 2.7[3] |

| This compound (75 mg BID) + Tegobuvir (40 mg BID) | 4.1[5][6] |

| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Ribavirin | 5.1[5][6] |

| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Peginterferon alfa-2a + Ribavirin | 5.7[5][6] |

Mechanism of Action: Inhibition of HCV NS3/4A Protease

This compound functions as a selective inhibitor of the HCV NS3/4A serine protease.[7] This viral enzyme is crucial for the replication of HCV. The NS3 protease, with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication. By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby preventing the formation of the viral replication complex and inhibiting viral propagation.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are representative methodologies based on standard practices in the field.

HCV NS3/4A Protease Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory activity of this compound on the HCV NS3/4A protease.

-

Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (e.g., from genotype 1b) is purified. A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair that mimics a natural cleavage site of the protease is used.

-

Assay Conditions: The assay is typically performed in a 96- or 384-well plate format. The reaction buffer contains Tris-HCl, NaCl, glycerol, DTT, and a detergent.

-

Inhibition Measurement:

-

A fixed concentration of the NS3/4A protease is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

-

The cleavage of the substrate by the protease separates the FRET pair, resulting in an increase in fluorescence. This is monitored kinetically using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data are fitted to the Morrison equation or other appropriate models to determine the inhibition constant (K_i).

Caption: Workflow for the HCV NS3/4A protease inhibition assay.

HCV Replicon Assay (Cell-Based Assay)

This assay determines the antiviral activity of this compound in a cellular context.

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons are RNA molecules that can replicate autonomously within the cell and often contain a reporter gene, such as luciferase.

-

Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

-

Measurement of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using RT-qPCR.

-

Data Analysis: The reporter signal or RNA levels are plotted against the drug concentration. A dose-response curve is generated to calculate the 50% effective concentration (EC_50). A concurrent cytotoxicity assay is often performed to assess the compound's effect on cell viability.

Caption: Workflow for the HCV replicon assay.

Selectivity

This compound exhibits high selectivity for the HCV NS3/4A protease. In vitro studies have shown that it has more than 10,000-fold selectivity against a panel of human proteases, indicating a low potential for off-target activity against host enzymes.[4]

Conclusion

This compound is a highly potent and selective inhibitor of the Hepatitis C Virus NS3/4A protease. Its antiviral spectrum, based on the available data, is specific to HCV, with notable activity against genotype 1. The compound effectively blocks viral replication by interfering with the processing of the viral polyprotein. While this compound showed promise in early clinical development, the landscape of HCV therapeutics has rapidly evolved towards pangenotypic, interferon-free regimens. Nevertheless, the study of this compound provides a valuable case study in the rational design and development of targeted antiviral agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. natap.org [natap.org]

- 4. A Phase 2, Randomized, Open-Label trial of this compound plus GS-9190 alone and in combination with Ribavirin for 28 days in Treatment Naive Subjects with Chronic Genotype 1 Hepatitis C Virus Infection. | MedPath [trial.medpath.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GS-9256: A Technical Guide for Hepatitis C Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is an investigational, selective, and potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] The NS3/4A protease is essential for viral replication, responsible for cleaving the HCV polyprotein into mature nonstructural proteins.[3] By targeting this enzyme, this compound disrupts the viral life cycle, leading to a reduction in HCV RNA levels. This document provides a comprehensive technical overview of this compound, including its mechanism of action, virological data, resistance profile, and relevant experimental methodologies, to support its use in HCV research. Although the clinical development of this compound was discontinued, it remains a valuable tool for in vitro studies of HCV resistance and polyprotein processing.[1]

Mechanism of Action

This compound is a macrocyclic, non-covalent inhibitor that binds to the active site of the HCV NS3/4A protease.[1] This binding prevents the protease from cleaving the viral polyprotein at four specific sites, which is a critical step for the maturation of the viral replication machinery, including the NS3, NS4A, NS4B, NS5A, and NS5B proteins.[3] The inhibition of this process ultimately halts viral replication.

Figure 1: Mechanism of action of this compound in the HCV replication cycle.

Virological Data

The antiviral activity of this compound has been evaluated in various in vitro systems, primarily using HCV replicon assays.

In Vitro Antiviral Activity

The potency of this compound against different HCV genotypes is summarized in the table below.

| HCV Genotype | Replicon Cell Line | EC50 (nM) | Reference |

| 1b | Huh-luc | 20.0 | [1] |

| 1a | Various | Similar to 1b | [1] |

| 2a | Replicon Cells | 14.2-fold higher than 1b | [1] |

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

This compound has demonstrated additive to synergistic effects when combined with other anti-HCV agents, including interferon-α, ribavirin, and inhibitors of NS5B polymerase (e.g., tegobuvir/GS-9190) and NS5A.[1]

Clinical Efficacy

In a Phase IIa clinical trial (NCT01072695), treatment-naïve patients with HCV genotype 1 infection were administered this compound (75 mg twice daily) in combination with the NS5B polymerase inhibitor tegobuvir (GS-9190, 40 mg twice daily) for 28 days.[4][5][6] The combination therapy resulted in a median maximal decline from baseline HCV RNA of 4.1 log10 IU/mL.[4][6] The addition of ribavirin or pegylated interferon plus ribavirin to this regimen further enhanced the viral response, with median maximal HCV RNA reductions of 5.1 log10 IU/mL and 5.7 log10 IU/mL, respectively.[4][6]

| Treatment Regimen (28 days) | Median Maximal HCV RNA Reduction (log10 IU/mL) | Rapid Virologic Response (RVR) at Day 28 |

| This compound + Tegobuvir | 4.1 | 7% |

| This compound + Tegobuvir + Ribavirin | 5.1 | 38% |

| This compound + Tegobuvir + Peg-IFN/Ribavirin | 5.7 | 100% |

Table 2: Clinical Efficacy of this compound Combination Therapy in HCV Genotype 1 Patients

Resistance Profile

Resistance to NS3/4A protease inhibitors is a known phenomenon and has been studied for this compound.

Resistance-Associated Variants (RAVs)

The primary resistance-associated variants (RAVs) identified for this compound are located in the NS3 region of the HCV genome. The most common mutations observed in patients experiencing virologic failure are:

-

R155K in HCV genotype 1a

-

D168E/V in HCV genotype 1b

These mutations have been shown to confer reduced susceptibility to this compound in vitro.[7]

Cross-Resistance

This compound has shown an orthogonal resistance profile with respect to other classes of HCV inhibitors. It retains its wild-type activity against HCV replicons harboring resistance mutations to NS5B polymerase inhibitors and NS5A inhibitors.[1]

Pharmacokinetic Properties

The pharmacokinetic properties of this compound have been evaluated in several preclinical species.

| Species | Bioavailability (%) | Elimination Half-life (hours) | Major Route of Elimination |

| Mouse | ~100 | ~2 | Biliary excretion of unmetabolized drug |

| Rat | 14 | 0.6 | Biliary excretion of unmetabolized drug |

| Dog | 21 | 5 | Biliary excretion of unmetabolized drug |

| Monkey | 14 | 4 | Biliary excretion of unmetabolized drug |

Table 3: Preclinical Pharmacokinetic Parameters of this compound [1]

This compound is reported to be metabolically stable in liver microsomes and hepatocytes from rodents, dogs, and humans.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible evaluation of antiviral compounds. Below are generalized methodologies for key assays used in the characterization of this compound.

HCV Replicon Assay (for EC50 Determination)

This assay is used to determine the concentration of the compound that inhibits 50% of viral RNA replication.

Figure 2: General workflow for an HCV replicon assay.

Methodology:

-

Cell Plating: Seed Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in 384-well plates at a density of approximately 2000 cells per well.[8]

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the wells. A typical concentration range could be from 2.3 nM to 44 µM.[8] Include appropriate controls: DMSO vehicle as a negative control and a combination of known potent HCV inhibitors as a positive control.[8]

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Quantification of HCV Replication: Measure the activity of the reporter gene (e.g., Renilla luciferase) to determine the level of HCV RNA replication.[8]

-

Cytotoxicity Assessment: Concurrently, assess cell viability using a suitable assay (e.g., Calcein AM) to determine the 50% cytotoxic concentration (CC50).[8]

-

Data Analysis: Normalize the data and perform a four-parameter non-linear regression analysis to calculate the EC50 and CC50 values.[8]

NS3/4A Protease Activity Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified NS3/4A protease.

Methodology:

-

Reaction Setup: In a 384-well plate, combine recombinant HCV NS3/4A protease (e.g., from genotype 1b) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).

-

Incubation and Measurement: Incubate the plate at a controlled temperature and monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Resistance Selection Assay (Colony Formation Assay)

This assay is used to select for and identify viral variants with reduced susceptibility to the inhibitor.

Figure 3: Workflow for HCV resistance selection and analysis.

Methodology:

-

Cell Culture: Culture HCV replicon cells in the presence of sub-inhibitory to inhibitory concentrations of this compound.

-

Selection: Maintain the cells under selective pressure with G418, which will eliminate cells that have lost the replicon.[9]

-

Colony Formation: Over time, colonies of cells that can replicate in the presence of this compound may emerge.

-

Isolation and Expansion: Isolate and expand these resistant colonies.

-

Genotypic Analysis: Extract total RNA from the resistant cell lines, reverse transcribe the HCV RNA, and sequence the NS3/4A protease-coding region to identify mutations.

-

Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon via site-directed mutagenesis and determine the EC50 of this compound against the mutant replicons to confirm the resistance phenotype.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS3/4A protease with potent in vitro antiviral activity against genotype 1. While its clinical development has been halted, the available data on its mechanism of action, virological profile, resistance, and pharmacokinetics make it a valuable research tool for scientists in the field of hepatitis C. The experimental protocols outlined in this guide provide a framework for the continued investigation of HCV protease inhibition and the mechanisms of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. gilead.com [gilead.com]

- 7. natap.org [natap.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]

Understanding the Binding Affinity of GS-9256: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is a potent and selective second-generation, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS3/4A protease.[1][2] This enzyme is a serine protease crucial for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[3] By inhibiting the NS3/4A protease, this compound effectively blocks viral replication, making it a key component in combination therapies for chronic HCV infection.[2][3] This technical guide provides an in-depth analysis of the binding affinity of this compound, detailing the quantitative data, experimental protocols used for its characterization, and the underlying molecular interactions.

Binding Affinity and Potency of this compound

The binding affinity of an inhibitor to its target enzyme is a critical determinant of its antiviral potency. For this compound, this has been extensively characterized using various biochemical and cell-based assays. The key parameters used to quantify its binding affinity and inhibitory activity are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).

Quantitative Data Summary

The following table summarizes the key quantitative data related to the binding affinity and antiviral activity of this compound against different HCV genotypes.

| Parameter | Genotype | Value | Assay Type | Reference |

| Ki | Genotype 1b | 89 pM | Steady-state enzyme kinetics | [4] |

| Genotype 2a | 2.8 nM | Steady-state enzyme kinetics | [4] | |

| Genotype 3a | 104 nM | Steady-state enzyme kinetics | [4] | |

| EC50 | Genotype 1b | 20 nM | Replicon assay | [1] |

| Association Rate (kon) | Genotype 1b | 4 x 10^5 M⁻¹s⁻¹ | Stopped-flow techniques | [4] |

| Dissociation Rate (koff) | Genotype 1b | 4.8 x 10⁻⁵ s⁻¹ | Dilution methods | [4] |

Mechanism of Action of this compound

This compound is a non-covalent, reversible inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the proteolytic activity essential for the HCV life cycle. The NS3 protein requires the NS4A protein as a cofactor to form the active protease complex.

Experimental Protocols

The determination of the binding affinity of this compound involves a series of precise biochemical assays. The following sections detail the methodologies for the key experiments.

Steady-State Enzyme Kinetics for Ki Determination

This assay measures the inhibitory effect of this compound on the rate of substrate cleavage by the NS3/4A protease under steady-state conditions.

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, 0.6 mM LDAO, and 4% DMSO.

-

This compound in varying concentrations

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the NS3/4A protease solution (final concentration ~1-2 nM) to each well.

-

Add 5 µL of the this compound dilution series to the respective wells and pre-incubate for 60 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration ~200 nM).

-

Immediately start kinetic monitoring of the fluorescence signal (excitation at 485 nm, emission at 530 nm) for 60 minutes at 30-second intervals.

-

The initial reaction rates are calculated from the linear phase of the progress curves.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the inhibitor concentration is significantly higher than the enzyme concentration.

Stopped-Flow Kinetics for Association Rate (kon) Determination

Stopped-flow spectroscopy is a rapid kinetics technique used to measure the pre-steady-state kinetics of the binding interaction between this compound and the NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease

-

This compound

-

Assay Buffer

-

Stopped-flow spectrometer with fluorescence detection

Protocol:

-

Load the NS3/4A protease solution into one syringe of the stopped-flow instrument.

-

Load the this compound solution at various concentrations into the other syringe.

-

Rapidly mix the two solutions, initiating the binding reaction. The instrument monitors the change in a spectroscopic signal (e.g., intrinsic protein fluorescence) as a function of time in the millisecond to second range.

-

The observed rate constants (k_obs) are obtained by fitting the kinetic traces to a single-exponential equation.

-

The association rate constant (kon) is determined by plotting the k_obs values against the concentration of this compound. The slope of this linear plot represents the kon.

Dilution Method for Dissociation Rate (koff) Determination

This method, often referred to as a "jump-dilution" experiment, measures the rate at which the inhibitor dissociates from the enzyme-inhibitor complex.

Materials:

-

Recombinant HCV NS3/4A protease

-

This compound

-

Fluorogenic substrate

-

Assay Buffer

Protocol:

-

Incubate a high concentration of the NS3/4A protease with a saturating concentration of this compound (typically >10-fold over the Ki) to form the enzyme-inhibitor (EI) complex.

-

Rapidly dilute the EI complex (e.g., 100-fold) into a solution containing a high concentration of the fluorogenic substrate. This dilution reduces the concentration of free this compound to a negligible level, preventing re-binding.

-

Monitor the recovery of enzymatic activity over time by measuring the increase in fluorescence as the substrate is cleaved.

-

The rate of recovery of enzyme activity corresponds to the dissociation of this compound from the complex.

-

The dissociation rate constant (koff) is determined by fitting the progress curves of product formation to a single-exponential equation.

Conclusion

This compound is a highly potent inhibitor of the HCV NS3/4A protease, demonstrating picomolar to low nanomolar binding affinity against various HCV genotypes. Its rapid association and slow dissociation rates contribute to its sustained antiviral activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the binding kinetics of this compound and other similar antiviral agents. A thorough understanding of these binding properties is essential for the rational design and development of next-generation HCV inhibitors and for optimizing their clinical application.

References

Target Validation of GS-9256: An In-depth Technical Guide to a Potent HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of GS-9256, a selective and potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound, a phosphinic acid-derived macrocyclic compound, has demonstrated significant antiviral activity in both preclinical and clinical studies, establishing the NS3/4A protease as a critical and druggable target for HCV infection. This document details the mechanism of action, quantitative antiviral potency, resistance profile, and the key experimental protocols used to validate this compound's therapeutic potential.

Executive Summary

This compound is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] By inhibiting this protease, this compound prevents the cleavage of the HCV polyprotein, a crucial step in the maturation of viral proteins required to form the viral replication complex.[2] Preclinical studies have demonstrated its potent and selective inhibition of the NS3/4A protease across various HCV genotypes, with favorable pharmacokinetic properties.[3][4] Clinical trials have further validated its antiviral efficacy, showing substantial reductions in viral load in patients with chronic HCV infection, particularly when used in combination with other DAAs.[5][6] This guide will delve into the scientific data and methodologies that underpin the validation of this compound's mechanism of action and its clinical potential.

The HCV NS3/4A Protease: A Prime Antiviral Target

The Hepatitis C virus is a single-stranded RNA virus that encodes a large polyprotein, which must be processed by both host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3 protein, in complex with its cofactor NS4A, forms a serine protease that is responsible for cleaving the polyprotein at four specific sites, releasing NS4A, NS4B, NS5A, and NS5B.[2] These non-structural proteins are essential components of the viral replication machinery. The indispensable role of the NS3/4A protease in the HCV life cycle makes it a highly attractive target for antiviral therapy.[2]

Signaling Pathway of HCV Polyprotein Processing and Inhibition by this compound

The following diagram illustrates the critical role of the NS3/4A protease in the HCV replication cycle and the mechanism of inhibition by this compound.

Caption: Mechanism of Action of this compound.

Quantitative Data on the Antiviral Activity of this compound

The potency and selectivity of this compound have been extensively characterized through biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against HCV NS3/4A Protease

| HCV Genotype | Inhibition Constant (Ki) (nM) |

| Genotype 1b | 0.089 |

| Genotype 2a | 2.8 |

| Genotype 3a | 104 |

| Data from biochemical assays determining the steady-state enzyme kinetics.[3] |

Table 2: Cell-Based Antiviral Activity of this compound

| HCV Replicon | EC50 (nM) |

| Genotype 1a | Similar to Genotype 1b |

| Genotype 1b (Huh-luc cells) | 20.0 |